molecular formula C17H16BrCl2NO2 B4112572 N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B4112572
M. Wt: 417.1 g/mol
InChI Key: CTVKXHPMJQAAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as BR-DPP, is a synthetic compound that belongs to the family of amide herbicides. It was first synthesized in the 1990s and has been extensively studied for its herbicidal properties. BR-DPP has been found to be effective in controlling a wide range of weeds in various crops, making it a promising alternative to other herbicides.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of acetolactate synthase, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide binds to the active site of acetolactate synthase, preventing it from catalyzing the reaction that produces branched-chain amino acids. This leads to the accumulation of toxic metabolites, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide has been found to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized in the liver and excreted in the urine. However, it can have some negative effects on the environment, such as contaminating groundwater and soil.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It is also highly effective in controlling a wide range of weeds in various crops. However, it can be expensive compared to other herbicides, and its use can have negative effects on the environment.

Future Directions

There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new herbicides based on the structure of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide. Another area of interest is the study of the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide on non-target organisms. Additionally, researchers may investigate the potential use of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide in combination with other herbicides to increase its effectiveness while reducing its negative environmental impact.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in various crops, including rice, wheat, maize, and soybean. N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites, ultimately leading to the death of the plant.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrCl2NO2/c1-9-6-12(18)7-10(2)16(9)21-17(22)11(3)23-15-5-4-13(19)8-14(15)20/h4-8,11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKXHPMJQAAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.